3-Amino-4,5-dimetilbencenosulfonamida

Descripción general

Descripción

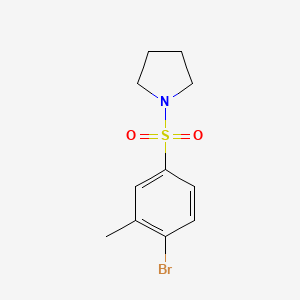

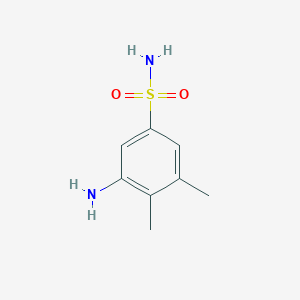

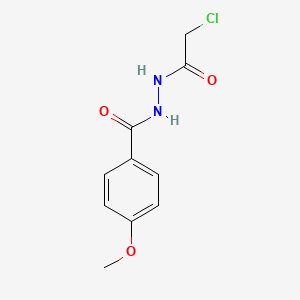

3-Amino-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Agentes Antimicrobianos

3-Amino-4,5-dimetilbencenosulfonamida es parte del grupo de las sulfonamidas, que se ha utilizado ampliamente en medicina debido a sus propiedades antimicrobianas. Las sulfonamidas actúan como inhibidores competitivos de la enzima bacteriana dihidrofolato reductasa, interfiriendo con la síntesis de ácido fólico en las bacterias, lo que es crucial para su crecimiento y multiplicación . Los derivados de este compuesto se utilizan para tratar infecciones causadas por bacterias, incluidas infecciones del tracto urinario, bronquitis y ciertos tipos de neumonía.

Procesos Industriales: Síntesis de Tintes y Pigmentos

En la química industrial, this compound sirve como intermedio en la síntesis de tintes y pigmentos. Su estructura química le permite unirse a otros compuestos para formar moléculas complejas que exhiben colores vibrantes, lo que lo hace valioso en la producción de textiles y tintas .

Ciencias Ambientales: Análisis de Residuos de Medicamentos Veterinarios

Este compuesto también se utiliza en las ciencias ambientales, particularmente en el análisis de residuos de medicamentos veterinarios en el medio ambiente. Como componente común en los medicamentos veterinarios, su presencia en las masas de agua puede ser un indicador de escorrentía agrícola o eliminación inadecuada de residuos animales. El monitoreo de sus niveles ayuda a evaluar el impacto ambiental de los medicamentos veterinarios .

Química Analítica: Estándares Cromatográficos

En la química analítica, this compound se puede utilizar como un estándar o compuesto de referencia en el análisis cromatográfico. Sus propiedades bien definidas permiten la calibración de equipos y la validación de métodos analíticos, asegurando la precisión y confiabilidad de los análisis químicos .

Bioquímica: Investigación Proteómica

Dentro del campo de la bioquímica, este compuesto encuentra aplicación en la investigación proteómica. Se puede utilizar para modificar proteínas o péptidos en un proceso conocido como derivatización química, lo que mejora la detección y cuantificación de estas biomoléculas en estudios proteómicos basados en espectrometría de masas .

Ciencia de Materiales: Aditivos para Polímeros

Por último, en la ciencia de materiales, this compound se puede incorporar en polímeros como aditivo para mejorar ciertas propiedades. Por ejemplo, puede mejorar la estabilidad térmica de los plásticos o aumentar la rigidez de los materiales utilizados en aplicaciones de ingeniería .

Mecanismo De Acción

Target of Action

3-Amino-4,5-dimethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and folic acid synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes they target . For instance, they can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital nutrient for bacterial growth .

Biochemical Pathways

By inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase, sulfonamides can affect several biochemical pathways. They can disrupt fluid and electrolyte balance, impair eye function, and inhibit bacterial growth by blocking folic acid synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of targeted enzymes by 3-Amino-4,5-dimethylbenzenesulfonamide can lead to various molecular and cellular effects. For instance, the inhibition of dihydropteroate synthetase can lead to a decrease in bacterial folic acid synthesis, resulting in inhibited bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4,5-dimethylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect its metabolism and excretion .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Amino-4,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its activity. For instance, 3-Amino-4,5-dimethylbenzenesulfonamide may inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting overall cellular metabolism .

Cellular Effects

The effects of 3-Amino-4,5-dimethylbenzenesulfonamide on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, 3-Amino-4,5-dimethylbenzenesulfonamide can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-Amino-4,5-dimethylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the overall impact of 3-Amino-4,5-dimethylbenzenesulfonamide on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Amino-4,5-dimethylbenzenesulfonamide in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that 3-Amino-4,5-dimethylbenzenesulfonamide can have lasting effects on cellular function, particularly in in vitro and in vivo settings

Dosage Effects in Animal Models

The effects of 3-Amino-4,5-dimethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

3-Amino-4,5-dimethylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . Understanding these metabolic pathways is crucial for elucidating the biochemical role of 3-Amino-4,5-dimethylbenzenesulfonamide.

Transport and Distribution

The transport and distribution of 3-Amino-4,5-dimethylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Studying the transport mechanisms of 3-Amino-4,5-dimethylbenzenesulfonamide is essential for understanding its overall impact on cellular function.

Subcellular Localization

3-Amino-4,5-dimethylbenzenesulfonamide is localized to specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to particular organelles, influencing its activity and function . Understanding the subcellular localization of 3-Amino-4,5-dimethylbenzenesulfonamide is crucial for elucidating its role in cellular processes.

Propiedades

IUPAC Name |

3-amino-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMLWCILAYJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406961 | |

| Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-33-6 | |

| Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4,5-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)

![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)